(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyridinylmethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridinylmethylcarbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in areas such as cancer treatment, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3S,5R)-1-[(3-chlorophenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- (3S,5R)-1-[(3-fluorophenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Uniqueness
What sets (3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,5R)-1-[(3-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-28-19-4-2-3-16(9-19)12-24-13-17(10-18(14-24)21(26)27)20(25)23-11-15-5-7-22-8-6-15/h2-9,17-18H,10-14H2,1H3,(H,23,25)(H,26,27)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQWXVQDAYRIO-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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